

thermodynamic properties of 1,2-Dichlorohexafluorocyclobutane

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Compound of Interest

Compound Name: 1,2-Dichlorohexafluorocyclobutane

Cat. No.: B1197575

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An In-depth Technical Guide to the Thermodynamic Properties of 1,2-Dichlorohexafluorocyclobutane

This technical guide provides a comprehensive overview of the thermodynamic properties of **1,2-Dichlorohexafluorocyclobutane** (C₄Cl₂F₆), a halogenated cyclic hydrocarbon. The information is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the physicochemical characteristics of this compound. This document presents quantitative data in structured tables, details on experimental methodologies, and visualizations of relevant chemical processes.

Physicochemical and Thermodynamic Properties

1,2-Dichlorohexafluorocyclobutane, with the CAS Registry Number 356-18-3, is a liquid at standard conditions.^[1] Its molecular and thermodynamic properties are crucial for understanding its behavior in various applications, from its use as a refrigerant to its role as a chemical intermediate.^{[1][2][3]}

General and Physical Properties

A compilation of the fundamental physical and identifying properties of **1,2-Dichlorohexafluorocyclobutane** is presented in Table 1. This includes its molecular formula, weight, and other identifiers.

Table 1: General and Physical Properties of **1,2-Dichlorohexafluorocyclobutane**

Property	Value	Source
Molecular Formula	C4Cl2F6	[4]
Molecular Weight	232.939 g/mol	[4]
IUPAC Name	1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane	[1]
CAS Registry Number	356-18-3	[4]
Physical Description	Liquid	[1]

Thermodynamic Data

The thermodynamic properties of **1,2-Dichlorohexafluorocyclobutane** are summarized in Table 2. These parameters are essential for modeling its behavior in chemical processes and for safety assessments. The data includes phase change temperatures, enthalpies of reaction, and computed thermodynamic quantities.

Table 2: Thermodynamic Properties of **1,2-Dichlorohexafluorocyclobutane**

Property	Value	Units	Method	Source
Boiling Point	332 to 333	K	N/A	[5][6]
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-1206.36	kJ/mol	Joback Calculated Property	[7]
Enthalpy of Reaction ($\Delta_r H^\circ$)	-156.4 \pm 4.1	kJ/mol	Calorimetry (gas phase)	[8]

Experimental Protocols

While specific, detailed experimental protocols for the determination of all thermodynamic properties of **1,2-Dichlorohexafluorocyclobutane** are not readily available in the public domain, the general methodologies employed for such measurements are well-established.

Determination of Boiling Point

The boiling point of a liquid, such as **1,2-Dichlorohexafluorocyclobutane**, is typically determined using techniques like ebulliometry, which measures the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. Distillation methods can also be employed to ascertain the boiling range of a substance.

Calorimetry for Enthalpy of Reaction

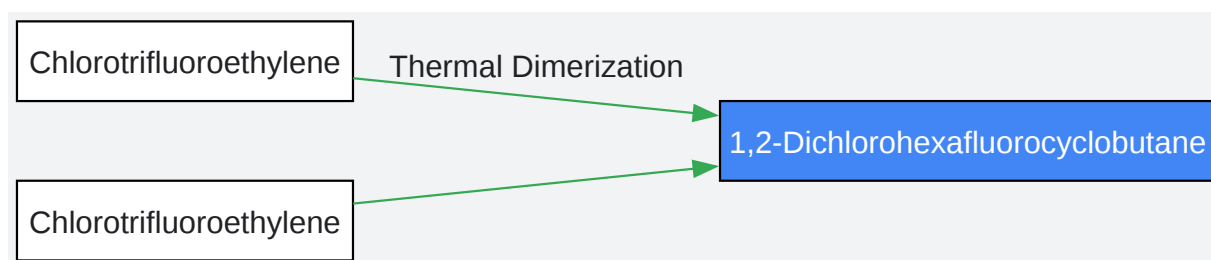
The enthalpy of reaction, such as the heat of chlorination, is determined using calorimetry. For gas-phase reactions, a common apparatus is the gas-flow calorimeter. In a typical experiment, precisely measured flow rates of the reactants (in this case, hexafluorocyclobutene and chlorine) are introduced into a reaction chamber. The heat evolved or absorbed by the reaction is measured by monitoring the temperature change of a surrounding fluid or a series of thermocouples. The enthalpy of reaction can then be calculated from the heat flow and the molar flow rates of the reactants.

Chemical Synthesis and Degradation Pathways

The primary route for the synthesis of **1,2-Dichlorohexafluorocyclobutane** and its principal degradation pathway are important aspects of its chemical profile.

Synthesis Pathway

1,2-Dichlorohexafluorocyclobutane is synthesized via the thermal dimerization of chlorotrifluoroethylene (CTFE). This reaction involves the [2+2] cycloaddition of two CTFE molecules.

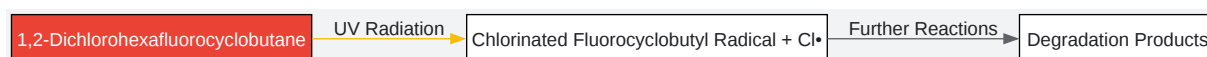


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Synthesis of **1,2-Dichlorohexafluorocyclobutane**.

Photolytic Degradation Pathway

In the environment, **1,2-Dichlorohexafluorocyclobutane** can undergo photolytic degradation, particularly in the presence of ultraviolet (UV) radiation. This process is initiated by the cleavage of the weaker carbon-chlorine bonds, leading to the formation of radical species and subsequent decomposition products.



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Photolytic Degradation of **1,2-Dichlorohexafluorocyclobutane**.**Need Custom Synthesis?**

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